molecular formula C7H9NO2 B151836 (5-Methoxypyridin-2-yl)methanol CAS No. 127978-70-5

(5-Methoxypyridin-2-yl)methanol

Cat. No. B151836
M. Wt: 139.15 g/mol
InChI Key: YSGIZFIQWAPBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08138188B2

Procedure details

Trifluoroacetic anhydride (28.2 mL, 203 mmol) was added dropwise to an ice cooled solution of the product from preparation 20 (˜135 mmol) in dichloromethane (500 mL), the mixture was allowed to warm to room temperature and stirred overnight. Tic analysis indicated still largely starting material so a further portion of trifluoroacetic anhydride (15 mL, 108 mmol) was added dropwise and the mixture was allowed to stir for a further 27 hours. The reaction was quenched by the cautious addition of methanol (250 mL) and left to stir for 30 minutes before being concentrated in vacuo. 2.5 M sodium hydroxide (100 mL) was then added cautiously and the mixture was extracted with dichloromethane (4×100 mL). The combined organic extracts were dried (MgSO4) and evaporated to give the desired product (12 g, 64%) contaminated with recovered starting material (˜15 mol %). 1H NMR (CDCl3, 400 MHz) δ 3.80 (3H, s), 4.40 (1H, br), 4.66 (2H, s), 7.16 (1H, dd), 7.20 (1H, d), 8.17 (1H, d).
Quantity
28.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
20
Quantity
135 mmol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]([O:5][C:6](=O)[C:7](F)(F)F)=O.[NH:14]1[CH2:23]C2C(=CC=CC=2)[CH2:16][C@H:15]1[C:24](O)=[O:25]>ClCCl>[CH3:3][O:5][C:6]1[CH:7]=[CH:16][C:15]([CH2:24][OH:25])=[N:14][CH:23]=1

Inputs

Step One
Name
Quantity
28.2 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
20
Quantity
135 mmol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@@H](CC2=CC=CC=C2C1)C(=O)O
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
to stir for a further 27 hours
Duration
27 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the cautious addition of methanol (250 mL)
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated in vacuo
ADDITION
Type
ADDITION
Details
2.5 M sodium hydroxide (100 mL) was then added cautiously
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=CC(=NC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.